molecular formula C18H21NO5S B6413120 4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid CAS No. 1261997-48-1

4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid

Cat. No.: B6413120
CAS No.: 1261997-48-1
M. Wt: 363.4 g/mol
InChI Key: QLLTWBLMZRSFGM-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group at the 2-position and a 3-t-butylsulfamoylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid typically involves a multi-step process:

  • Formation of the 3-t-Butylsulfamoylphenyl Intermediate: : This step involves the sulfonation of a phenyl ring followed by the introduction of a t-butyl group. The reaction conditions often require a sulfonating agent such as chlorosulfonic acid and a t-butylating agent like t-butyl chloride in the presence of a Lewis acid catalyst.

  • Coupling with 2-Methoxybenzoic Acid: : The intermediate is then coupled with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid.

    Reduction: Formation of 4-(3-t-Butylaminophenyl)-2-methoxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the aromatic rings provide hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-t-Butylsulfamoylphenyl)-2-hydroxybenzoic acid
  • 4-(3-t-Butylaminophenyl)-2-methoxybenzoic acid
  • 4-(3-t-Butylsulfamoylphenyl)-2-nitrobenzoic acid

Uniqueness

4-(3-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid is unique due to the presence of both a methoxy group and a t-butylsulfamoyl group, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-7-5-6-12(10-14)13-8-9-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLTWBLMZRSFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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